5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran can be achieved through several methods. One common approach involves the reaction of ethanone, 1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2,4-bis[(4-methylphenyl)sulfonyl]oxy]phenyl]- with 2,4-dihydroxyacetophenone . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl and acetyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s role as a phytoalexin makes it valuable in studying plant defense mechanisms and interactions with pathogens.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran involves its interaction with specific molecular targets and pathways. As a phytoalexin, it disrupts the growth and development of pathogens by interfering with their cellular processes. The compound may inhibit key enzymes or disrupt membrane integrity, leading to the death of the pathogen .
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran
- This compound
- This compound
Uniqueness
This compound is unique due to its specific structural features and biological activity. Its combination of hydroxyl and acetyl groups, along with the benzofuran core, contributes to its distinct chemical reactivity and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[6-hydroxy-2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-7(14)9-4-8-5-12(13(2,3)16)17-11(8)6-10(9)15/h4-6,15-16H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMYVHHWVJXJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=C(O2)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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